molecular formula C11H13NO2 B14854995 5,6,7,8-Tetrahydronaphtho[2,3-D][1,3]dioxol-5-amine CAS No. 886762-78-3

5,6,7,8-Tetrahydronaphtho[2,3-D][1,3]dioxol-5-amine

Cat. No.: B14854995
CAS No.: 886762-78-3
M. Wt: 191.23 g/mol
InChI Key: OWNMMZHBHIHGQO-UHFFFAOYSA-N
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Description

(S)-(5,6,7,8-Tetrahydro-naphtho[2,3-d][1,3]dioxol-5-yl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom with a lone pair of electrons, which makes them highly reactive and versatile in chemical reactions . This compound is notable for its unique structure, which includes a tetrahydronaphthalene ring fused with a dioxole ring, and an amine group attached to the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(5,6,7,8-Tetrahydro-naphtho[2,3-d][1,3]dioxol-5-yl)amine typically involves the following steps:

    Formation of the Tetrahydronaphthalene Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Dioxole Ring: The dioxole ring can be introduced via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

(S)-(5,6,7,8-Tetrahydro-naphtho[2,3-d][1,3]dioxol-5-yl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted amine derivatives.

Scientific Research Applications

(S)-(5,6,7,8-Tetrahydro-naphtho[2,3-d][1,3]dioxol-5-yl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of (S)-(5,6,7,8-Tetrahydro-naphtho[2,3-d][1,3]dioxol-5-yl)amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. This compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(5,6,7,8-Tetrahydro-naphtho[2,3-d][1,3]dioxol-5-yl)amine is unique due to its fused ring structure, which imparts specific chemical and physical properties

Properties

CAS No.

886762-78-3

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-5-amine

InChI

InChI=1S/C11H13NO2/c12-9-3-1-2-7-4-10-11(5-8(7)9)14-6-13-10/h4-5,9H,1-3,6,12H2

InChI Key

OWNMMZHBHIHGQO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC3=C(C=C2C1)OCO3)N

Origin of Product

United States

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